molecular formula C12H16ClNO3 B1426042 (+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1330750-51-0

(+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1426042
M. Wt: 257.71 g/mol
InChI Key: OAUHQXKTEUYPFQ-UXQCFNEQSA-N
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Description

(-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, commonly known as (+/-)-trans-4-MPCA, is a chiral hydrochloride salt that has been used in research laboratories for a variety of purposes. It is a powerful chiral synthon that can be used to synthesize a variety of compounds with different properties. This article will discuss the synthesis method of (+/-)-trans-4-MPCA, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Enantiomeric Pyrrolidine Derivatives

  • Research demonstrated the production of enantiomerically pure pyrrolidine derivatives from trans-4-Hydroxy-L-proline through processes like electrochemical oxidative decarboxylation. These derivatives are crucial for various chemical syntheses (Renaud & Seebach, 1986).

Asymmetric Acylation of Carboxamides

  • The compound has been used as a chiral auxiliary in asymmetric acylation of carboxamide enolates, leading to stereoselective synthesis of specific amides. This offers an alternative to asymmetric aldol reaction (Ito, Katsuki, & Yamaguchi, 1984).

Demethylation Studies

  • Research involved demethylation of 4-Methoxyphenylbutyric acid using pyridinium hydrochloride, demonstrating the compound's utility in key organic transformations (Schmid, Beck, Cronin, & Staszak, 2004).

Proline Transport System in E. Coli

  • The compound's analogs were studied in the context of Escherichia coli proline permease, providing insights into molecular transport mechanisms (Rowland & Tristram, 1975).

Alkylation of Carboxamides

  • It served as a chiral auxiliary for asymmetric alkylation of carboxamide enolates, achieving high stereoselectivity and chemical yield, useful in organic syntheses (Kawanami et al., 1984).

Biotransformations in Organic Synthesis

  • Biotransformation of pyrrolidine-2,5-dicarboxamides has been applied in organic synthesis, showcasing the compound's versatility in producing enantiomerically pure acids and aza-nucleoside analogs (Chen et al., 2012).

Synthesis of Tetrahydroisoquinolinones

properties

IUPAC Name

(3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H/t9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUHQXKTEUYPFQ-UXQCFNEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS RN

1330750-51-0
Record name 3-Pyrrolidinecarboxylic acid, 4-(2-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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